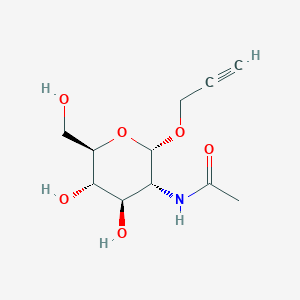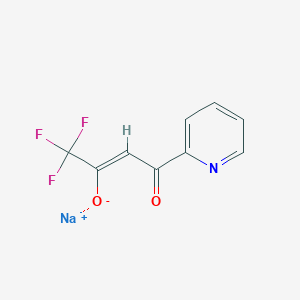![molecular formula C8H20O5Si B3339310 a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) CAS No. 98358-37-3](/img/structure/B3339310.png)
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)
Overview
Description
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is a compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is commonly referred to as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) typically involves the reaction of polyethylene glycol with 3-(Trimethoxysilyl)propyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include silanols, siloxane bonds, and substituted derivatives of the original compound .
Scientific Research Applications
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in drug delivery systems and biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance performance and durability.
Mechanism of Action
The mechanism of action of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between organic and inorganic materials by forming a strong interfacial layer. The molecular targets and pathways involved include the interaction of silanols with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
(3-Aminopropyl)trimethoxysilane: Functionalizes substrates with alkoxysilane molecules.
Trimethoxy [3-(methylamino)propyl]silane: Used for silanization and surface immobilization.
Uniqueness
a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is unique due to its combination of polyethylene glycol and trimethoxysilyl groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes it highly effective as a coupling agent and surface modifier in various applications .
Properties
IUPAC Name |
2-(3-trimethoxysilylpropoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5Si/c1-10-14(11-2,12-3)8-4-6-13-7-5-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLVIQNTBIPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCCO)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98358-37-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98358-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601164176 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98358-37-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


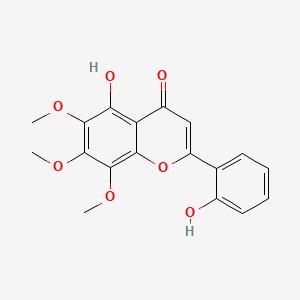


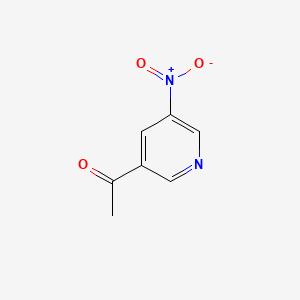
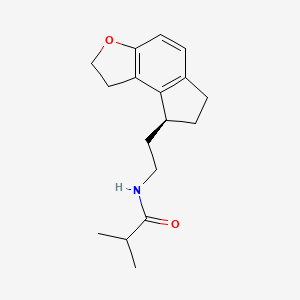
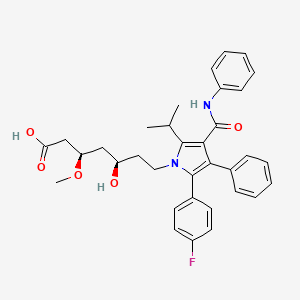
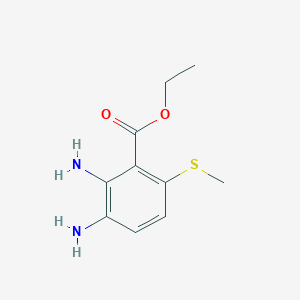
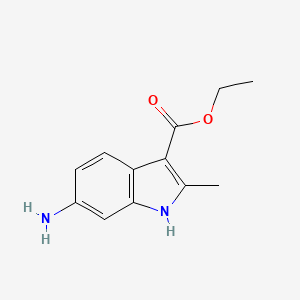

![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)
